

Application Notes and Protocols for Immunohistochemistry with XL-784 Treated Tissues

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Compound of Interest

Compound Name: XL-784

Cat. No.: B15574526

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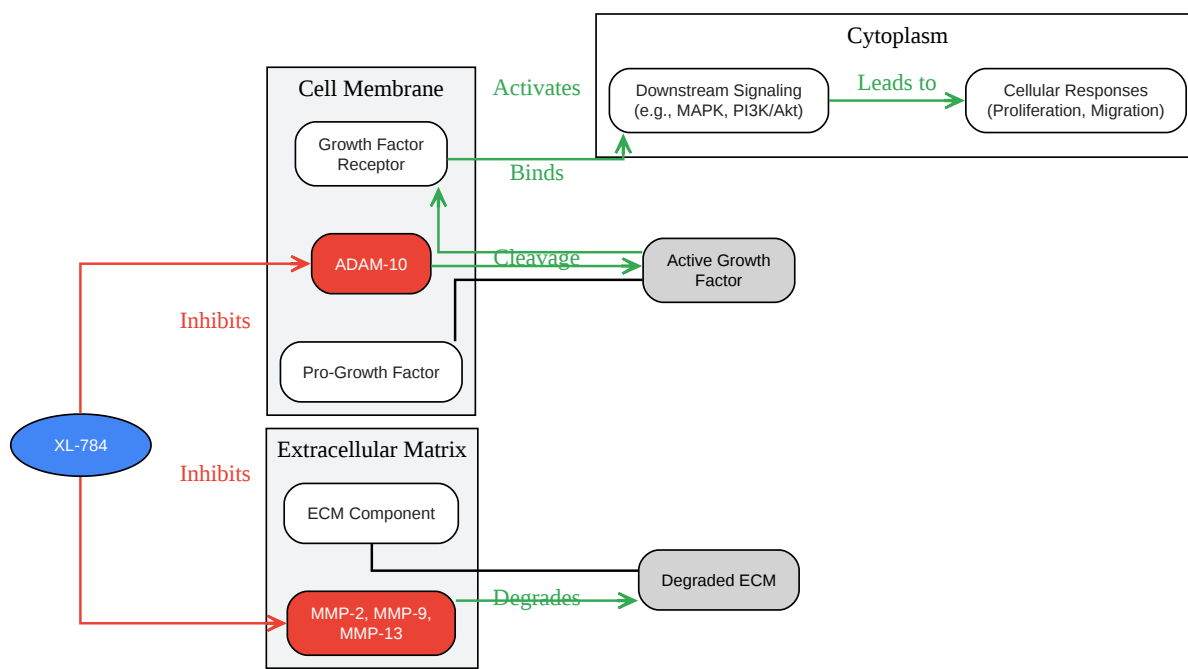
For Researchers, Scientists, and Drug Development Professionals

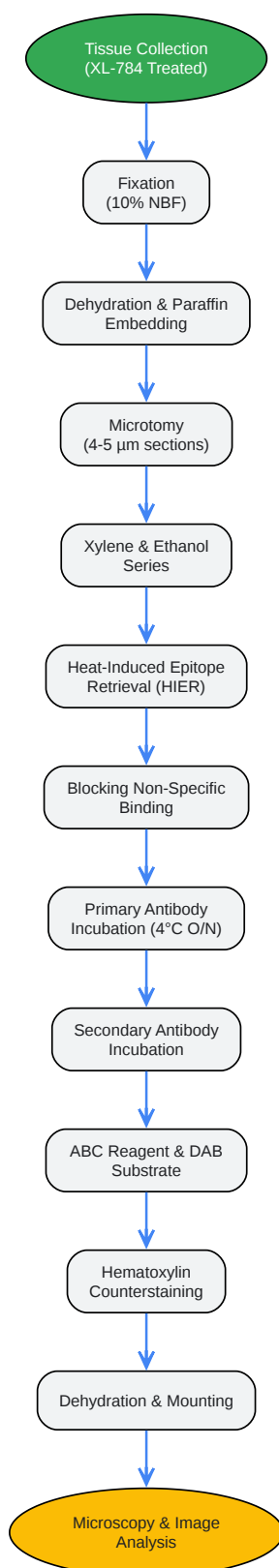
Introduction

XL-784 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM-10) and several matrix metalloproteinases (MMPs), with high affinity for MMP-2, MMP-9, and MMP-13, while demonstrating significantly lower activity against MMP-1.[1][2][3] This selectivity profile makes **XL-784** a valuable tool for investigating the roles of these specific proteases in various physiological and pathological processes, including cell proliferation, blood vessel formation, and tissue remodeling.[1] These application notes provide detailed protocols for the use of immunohistochemistry (IHC) to assess the in-situ effects of **XL-784** treatment on tissue samples.

Mechanism of Action and Signaling Pathway

XL-784 exerts its biological effects by inhibiting the enzymatic activity of ADAM-10 and specific MMPs. These enzymes are key regulators of the extracellular matrix (ECM) and are involved in the cleavage of various cell surface proteins, including growth factor precursors and their receptors. Inhibition of ADAM-10 and MMPs by **XL-784** can therefore modulate downstream signaling pathways that control cell growth, migration, and invasion.





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